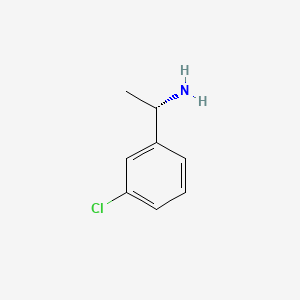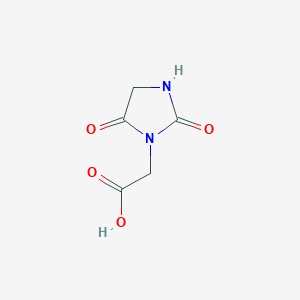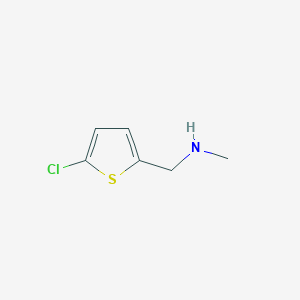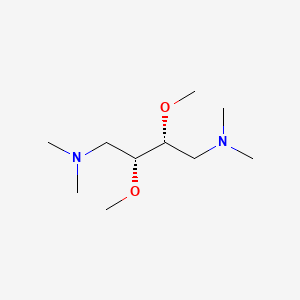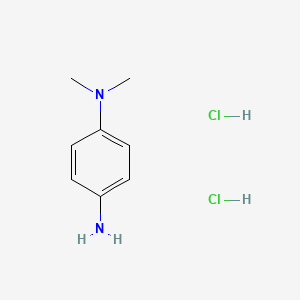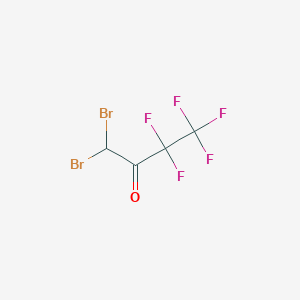
1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one
Descripción general
Descripción
1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one is a chemical compound1. It is a highly complex compound used in diverse scientific research2. Its versatility makes it invaluable for various applications, including the synthesis of novel materials, pharmaceutical development, and environmental studies2.
Synthesis Analysis
The synthesis of 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one is not explicitly mentioned in the search results. However, related compounds such as 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone have been synthesized3. More detailed information about the synthesis process might be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure analysis of 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one is not directly provided in the search results. For a detailed molecular structure analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods are typically used.Chemical Reactions Analysis
The specific chemical reactions involving 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one are not detailed in the search results. However, it’s known that brominated and fluorinated compounds can participate in a variety of chemical reactions due to the reactivity of the bromine and fluorine atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one are not fully detailed in the search results. For a comprehensive analysis of its properties, one would typically look at aspects such as its molecular weight, boiling point, melting point, solubility, and reactivity4.Aplicaciones Científicas De Investigación
Application 1: Synthesis of Electron-Deficient Heterocycles
- Summary of the Application: “1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one” can be used in the synthesis of electron-deficient heterocycles, such as benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles). These compounds are of practical interest in the field of OLED technologies .
- Methods of Application: The synthesis involves the initial dibromo derivatives of bis-thiadiazoles and their further functionalization using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions .
- Results or Outcomes: The study resulted in the production of interesting products that are of practical interest in the field of OLED technologies .
Application 2: Synthesis of 1,1-Dibromoalkanes
- Summary of the Application: “1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one” can be used in the synthesis of 1,1-dibromoalkanes . These compounds are useful in a variety of chemical reactions, including the preparation of vinyl halides from enolizable ketones .
- Methods of Application: The synthesis involves the use of (PhO)3P-halogen-based reagents and proceeds smoothly under mild conditions .
- Results or Outcomes: The halogenation process yields vinyl halides in good to excellent yields .
Application 3: Deoxygenative Halogenation
- Summary of the Application: “1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one” can be used in a mild deoxygenative halogenation of alcohols and aldehydes .
- Methods of Application: The process involves the combination of Ph3P and easily available 1,2-dihaloethanes .
- Results or Outcomes: The use of (EtO)3P instead of Ph3P enables a convenient purification process, as the byproduct (EtO)3P═O could be removed by aqueous washing .
Application 4: Synthesis of 1,1-Dibromoalkanes
- Summary of the Application: “1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one” can be used in the synthesis of 1,1-dibromoalkanes . These compounds are useful in a variety of chemical reactions, including the preparation of vinyl halides from enolizable ketones .
- Methods of Application: The synthesis involves the use of (PhO)3P-halogen-based reagents and proceeds smoothly under mild conditions .
- Results or Outcomes: The halogenation process yields vinyl halides in good to excellent yields .
Application 5: Deoxygenative Halogenation
- Summary of the Application: “1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one” can be used in a mild deoxygenative halogenation of alcohols and aldehydes .
- Methods of Application: The process involves the combination of Ph3P and easily available 1,2-dihaloethanes .
- Results or Outcomes: The use of (EtO)3P instead of Ph3P enables a convenient purification process, as the byproduct (EtO)3P═O could be removed by aqueous washing .
Safety And Hazards
The safety and hazards associated with 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one are not explicitly mentioned in the search results. It’s important to handle all chemical compounds with appropriate safety measures. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a chemical and how to work safely with it5.
Direcciones Futuras
The future directions of research involving 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one are not specified in the search results. However, given its versatility in various applications, it’s likely that this compound will continue to be of interest in areas such as the synthesis of novel materials, pharmaceutical development, and environmental studies2.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical literature or databases.
Propiedades
IUPAC Name |
1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F5O/c5-2(6)1(12)3(7,8)4(9,10)11/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMVZNNJAOBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371602 | |
| Record name | 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one | |
CAS RN |
203302-96-9 | |
| Record name | 1,1-Dibromo-3,3,4,4,4-pentafluoro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)
